N-(2-Chlorophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate
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Overview
Description
N-(2-Chlorophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a chlorophenyl group, a pyridinyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate amine precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorine atom is substituted onto an aromatic ring.
Attachment of the Pyridinyl Group: The pyridinyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Propanamide Linkage: The final step involves the formation of the propanamide linkage through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2-Chlorophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chlorophenyl)-N’-(2-pyridinyl)urea: This compound shares structural similarities but differs in its functional groups and reactivity.
N-(2-Chlorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide: Another related compound with a carboxamide group instead of a propanamide linkage.
Uniqueness
N-(2-Chlorophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
104373-57-1 |
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Molecular Formula |
C18H25Cl3N4O2 |
Molecular Weight |
435.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride |
InChI |
InChI=1S/C18H21ClN4O.2ClH.H2O/c19-15-5-1-2-6-16(15)21-18(24)8-10-22-11-13-23(14-12-22)17-7-3-4-9-20-17;;;/h1-7,9H,8,10-14H2,(H,21,24);2*1H;1H2 |
InChI Key |
HYNPQLMNLOXJNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=N3.O.Cl.Cl |
Origin of Product |
United States |
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